1H-pyrrolo[2,3-b]pyridin-3-yl acetate
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)13-8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRXKBWJQXCMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676828 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181864-34-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-3-yl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of FGFR Inhibition
The fibroblast growth factor receptor (FGFR) signaling pathway is crucial in various physiological processes, including cell proliferation, differentiation, and survival. Abnormal activation of FGFRs is implicated in several cancers, making them attractive targets for therapeutic intervention. Compounds that inhibit FGFRs can potentially halt tumor growth and metastasis.
This compound has been identified as a derivative with significant inhibitory activity against FGFR1, FGFR2, and FGFR3. The compound's structure allows it to interact effectively with the receptor's active site, leading to inhibition of downstream signaling pathways involved in cancer progression.
Key Findings from Recent Studies
A study by Su et al. reported the synthesis and biological evaluation of several pyrrolo[2,3-b]pyridine derivatives, including this compound. The results showed that compound 4h (a derivative) exhibited potent inhibitory activity with IC50 values against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively. This compound also demonstrated significant anti-proliferative effects on breast cancer cells (4T1), inducing apoptosis and inhibiting cell migration and invasion .
Table: Biological Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line Tested | Effect on Proliferation |
|---|---|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 | 4T1 | Inhibited |
| Compound 1 | 1900 | N/A | N/A | N/A | N/A | Less effective |
The mechanism by which this compound exerts its effects involves:
- Inhibition of FGFR Signaling : By binding to the FGFRs, it prevents the activation of downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Migration and Invasion : It significantly reduces the ability of cancer cells to migrate and invade surrounding tissues by down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2) .
Case Studies
In vitro studies have demonstrated that treatment with pyrrolo[2,3-b]pyridine derivatives leads to a marked decrease in cell viability in various cancer cell lines. For instance:
- Breast Cancer : Compound 4h was tested on the 4T1 breast cancer cell line, resulting in reduced proliferation and increased apoptosis rates.
- Lung Cancer : Other derivatives have shown promise in inhibiting lung cancer cell lines through similar mechanisms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1H-pyrrolo[2,3-b]pyridin-3-yl acetate derivatives have shown promise as inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal FGFR signaling is implicated in several cancers. Research indicates that these compounds can inhibit FGFR activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, one study reported that a derivative exhibited IC50 values of 7 nM against FGFR1 and showed significant anti-tumor activity in vitro against breast cancer cell lines .
Antiviral Properties
The compound has also been explored for its antiviral potential. A study focused on the optimization of pyrrolo[2,3-b]pyridine derivatives for targeting adaptor associated kinase 1 (AAK1), a key regulator in the intracellular trafficking of RNA viruses such as dengue and Ebola. The optimized compounds demonstrated high affinity for AAK1 and significant antiviral activity, indicating that this compound could be a lead compound for developing broad-spectrum antiviral agents .
Biological Research
Biological Targets
The structural features of this compound allow it to interact with various biological targets. Studies suggest that modifications to the pyrrolopyridine structure can enhance binding affinities towards specific proteins or enzymes involved in disease processes. This characteristic makes it a valuable scaffold for the development of new therapeutic agents targeting multiple pathways in disease mechanisms.
Mechanism of Action
The mechanism of action primarily involves the inhibition of key signaling pathways associated with cell growth and proliferation. For example, the inhibition of FGFR signaling leads to decreased tumor growth and metastasis in various cancer models. Additionally, the interaction with AAK1 suggests a potential pathway for inhibiting viral replication by disrupting the cellular machinery required for viral entry and propagation .
Industrial Applications
Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecular structures. Its utility in synthesizing various derivatives makes it an important compound in pharmaceutical chemistry and materials science. The ability to modify its structure allows chemists to design compounds with tailored properties for specific applications.
Case Studies
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Preparation Methods
Direct Acetylation of 1H-pyrrolo[2,3-b]pyridin-3-ol or 3-hydroxy Derivatives
One straightforward method involves acetylation of the hydroxyl group at the 3-position of the pyrrolo[2,3-b]pyridine ring. This can be achieved by reacting the 3-hydroxy derivative with acetic anhydride or acetyl chloride under mild conditions.
- Reaction conditions: Acetic anhydride, catalytic base or acid, reflux or room temperature.
- Outcome: Formation of the acetate ester at position 3.
This method is efficient when the 3-hydroxy precursor is readily available.
Synthesis via Reaction of 7-Azaindole with Acetic Anhydride
A related fused heterocycle, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), can be reacted with acetic anhydride to yield acetylated derivatives. For example, in the synthesis of related compounds, refluxing 7-azaindole in acetic anhydride for 30 minutes leads to acetylation at nitrogen or carbon sites.
- Example: Reaction of 7-azaindole with acetic anhydride under reflux, followed by crystallization, yields acetylated products with moderate yields (~35%).
While this example is for a related compound, it illustrates the feasibility of acetylation in acetic anhydride solvent systems.
Multi-Step Synthesis via Intermediate Pyrrolo[2,3-b]pyridine Derivatives
Patented processes describe the preparation of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, including acetic acid and acetate analogs, through multi-step sequences involving:
- Formation of the pyrrolo[2,3-b]pyridine ring by cyclization reactions.
- Introduction of substituents via halogenation, lithiation, or metal-catalyzed coupling.
- Esterification or acylation steps to install the acetate group.
For instance, WO2006063167A1 and EP3356329B1 describe methods for synthesizing substituted pyrrolo[2,3-b]pyridine intermediates, which can be further functionalized to yield acetate derivatives.
Sigmatropic Rearrangement-Based Synthesis
A novel approach involves the use of sigmatropic rearrangements to improve yield and selectivity in the synthesis of pyrrolo[2,3-b]pyridine acetic acid derivatives, which can be converted to acetates.
Extraction and Purification
Following synthesis, the organic layer containing the product is typically extracted using ethyl acetate, dried over sodium sulfate, filtered, and concentrated under reduced pressure to isolate the acetate compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct acetylation | 3-Hydroxy-1H-pyrrolo[2,3-b]pyridine | Acetic anhydride, reflux or RT | Moderate | Simple, requires 3-hydroxy precursor |
| Reaction of 7-azaindole with acetic anhydride | 7-Azaindole | Acetic anhydride, reflux (30 min) | ~35 | Moderate yield, crystallization purification |
| Multi-step synthesis via intermediates | Pyrrolo[2,3-b]pyridine derivatives | Cyclization, halogenation, coupling, esterification | Variable | More complex, allows diverse substitution patterns |
| Sigmatropic rearrangement-based synthesis | Specific intermediates | Rearrangement conditions, acylation | Higher | Improved yield and selectivity |
Research Findings and Notes
- The acetylation of pyrrolo[2,3-b]pyridine derivatives is generally performed under mild to moderate heating conditions to avoid decomposition.
- The presence of electron-withdrawing or donating groups on the pyridine ring can influence the regioselectivity and yield of acetylation.
- Sigmatropic rearrangement methods represent a significant advancement in the synthesis of substituted pyrrolo[2,3-b]pyridine acetic acid derivatives, potentially applicable to acetate preparation.
- Extraction and purification steps are critical to obtaining high-purity acetate products, with ethyl acetate and sodium sulfate commonly used for organic phase workup.
Q & A
Basic: What are the common synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridin-3-yl acetate and its derivatives?
Methodological Answer:
Synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. For example:
- Sonogashira coupling : Used to introduce alkynyl groups to the pyrrolopyridine core, as seen in the synthesis of 3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine derivatives .
- Acetylation : The acetate group can be introduced via esterification or nucleophilic substitution. For instance, methyl esters (e.g., methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate) are synthesized using acetic acid derivatives under reflux conditions .
- Microwave-assisted synthesis : Reduces reaction time, as demonstrated in the synthesis of ethyl 3-methyl-4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate, where microwave heating achieved 100% conversion in 1 hour .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
